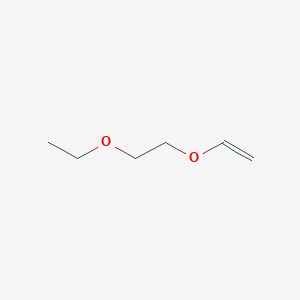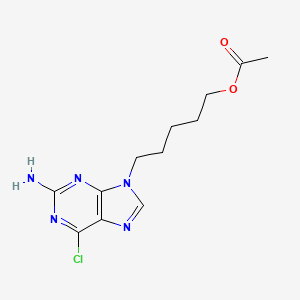
(2S)-2-acetamido-3-ethylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl-D,L-diethylalanine is a synthetic compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . It is a racemic mixture, meaning it contains equal amounts of both D and L enantiomers. This compound is primarily used in proteomics research and as a chiral building block in the pharmaceutical industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetyl-D,L-diethylalanine can be synthesized through various methods. One common approach involves the biocatalytic deracemization of aliphatic amino acids using alanine dehydrogenase and ω-transaminase . This method involves the stereoinversion of L-amino acid to a D-form, followed by the regeneration of NAD+ by NADH oxidase. The reaction conditions typically include 100 mM isopropylamine and 1 mM NAD+, achieving complete deracemization after 24 hours with a 95% reaction yield .
Industrial Production Methods
In industrial settings, Acetyl-D,L-diethylalanine is produced using chemical synthesis methods that involve the Strecker synthesis of racemic amino acids . This process is economically feasible and allows for the large-scale production of racemic amino acids, which can then be converted into Acetyl-D,L-diethylalanine through subsequent reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Acetyl-D,L-diethylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
Acetyl-D,L-diethylalanine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of various compounds, including drugs and peptides.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Utilized in the development of pharmaceutical drugs, particularly those involving chiral molecules.
Industry: Applied in the production of artificial sweeteners and other food additives.
Wirkmechanismus
The mechanism of action of Acetyl-D,L-diethylalanine involves its interaction with specific molecular targets and pathways. It acts as a chiral building block, influencing the stereochemistry of the compounds it is incorporated into . The exact molecular targets and pathways depend on the specific application and the compounds being synthesized.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Acetyl-D,L-diethylalanine is unique due to its racemic nature, allowing for versatile applications in both research and industrial settings. Its ability to undergo various chemical reactions and its use as a chiral building block make it a valuable compound in multiple fields .
Eigenschaften
Molekularformel |
C9H17NO3 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
(2S)-2-acetamido-3-ethylpentanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-4-7(5-2)8(9(12)13)10-6(3)11/h7-8H,4-5H2,1-3H3,(H,10,11)(H,12,13)/t8-/m0/s1 |
InChI-Schlüssel |
XJDXSXZKSZKROX-QMMMGPOBSA-N |
Isomerische SMILES |
CCC(CC)[C@@H](C(=O)O)NC(=O)C |
Kanonische SMILES |
CCC(CC)C(C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


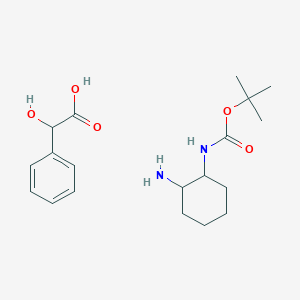

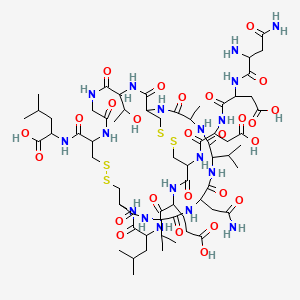
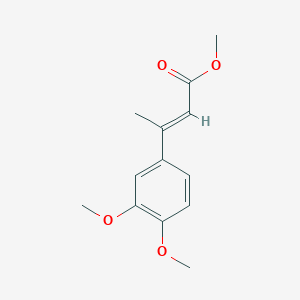
![8-[[(3R,4S,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one](/img/structure/B15287141.png)
![2-[[2-[Bis(carboxymethyl)amino]-3-[(2-bromoacetyl)amino]-3-phenylpropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B15287143.png)

![2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone](/img/structure/B15287156.png)
